molecular formula C14H17F3N2O B12529595 Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- CAS No. 821776-92-5

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-

Cat. No.: B12529595
CAS No.: 821776-92-5
M. Wt: 286.29 g/mol
InChI Key: MSRZRBFKGFEZOS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is a chemical compound with the molecular formula C14H17F3N2O. It is known for its unique structure, which includes a benzonitrile core substituted with a 2-methoxyethyl group, a propylamino group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)benzonitrile with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler benzonitrile derivatives .

Properties

CAS No.

821776-92-5

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

4-[2-methoxyethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3

InChI Key

MSRZRBFKGFEZOS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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